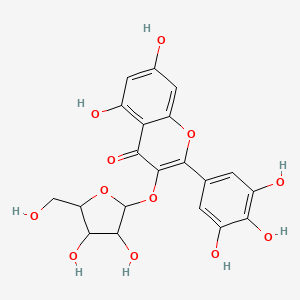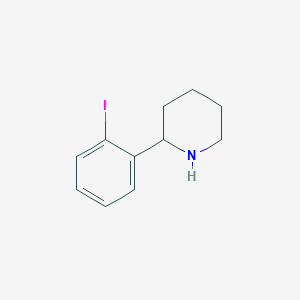![molecular formula C10H14FNO2 B12101863 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14FNO It is a derivative of ethanol, where the hydroxyl group is attached to an ethyl chain that is substituted with a 3-fluoro-4-methoxyphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethanolamine.
Reaction: The benzaldehyde undergoes a reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}acetaldehyde or 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}acetic acid.
Reduction: Formation of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol: Similar structure but lacks the fluoro substituent.
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
The presence of both fluoro and methoxy groups in 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol makes it unique, as these substituents can significantly influence the compound’s reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability and binding affinity, while the methoxy group can affect its solubility and electronic properties.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
VVDJSGIPMHMQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)




![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)
